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molecular formula C30H33N7O B612190 GSK1070916 CAS No. 942918-07-2

GSK1070916

Cat. No. B612190
M. Wt: 507.6 g/mol
InChI Key: QTBWCSQGBMPECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419988B2

Procedure details

To a stirred solution of 4-[3-(4-aminophenyl)-1-ethyl-1H-pyrazol-4-yl]-2-[3-(dimethylaminomethyl)phenyl]-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in tetrahydrofuran (15 mL) was added p-nitrophenylchloroformate (1.1 mmol). After stirring for 1 h at room temperature a solution of 2.0 M dimethylamine in tetrahydrofuran (14 mmol) was added. The reaction was stirred an additional 1 h at room temperature then concentrated under vacuum. The residue which remained was triturated with aqueous sodium hydroxide, filtered, washed with cold water, and dried under vacuum. Purification by Gilson reverse phase HPLC afforded title compound as an off-white solid (46%). ESMS (M+H)+: 508.4
[Compound]
Name
p-nitrophenylchloroformate
Quantity
1.1 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14 mmol
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:12]([C:13]3[CH:18]=[CH:17][N:16]=[C:15]4[NH:19][C:20]([C:22]5[CH:27]=[CH:26][CH:25]=[C:24]([CH2:28][N:29]([CH3:31])[CH3:30])[CH:23]=5)=[CH:21][C:14]=34)=[CH:11][N:10]([CH2:32][CH3:33])[N:9]=2)=[CH:4][CH:3]=1.[CH3:34][NH:35][CH3:36].[O:37]1[CH2:41]CCC1>>[CH3:31][N:29]([CH2:28][C:24]1[CH:23]=[C:22]([C:20]2[NH:19][C:15]3=[N:16][CH:17]=[CH:18][C:13]([C:12]4[C:8]([C:5]5[CH:4]=[CH:3][C:2]([NH:1][C:41](=[O:37])[N:35]([CH3:36])[CH3:34])=[CH:7][CH:6]=5)=[N:9][N:10]([CH2:32][CH3:33])[CH:11]=4)=[C:14]3[CH:21]=2)[CH:27]=[CH:26][CH:25]=1)[CH3:30]

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
NC1=CC=C(C=C1)C1=NN(C=C1C1=C2C(=NC=C1)NC(=C2)C2=CC(=CC=C2)CN(C)C)CC
Name
p-nitrophenylchloroformate
Quantity
1.1 mmol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
14 mmol
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred an additional 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue which remained was triturated with aqueous sodium hydroxide
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by Gilson reverse phase HPLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C)CC=1C=C(C=CC1)C1=CC=2C(=NC=CC2C=2C(=NN(C2)CC)C2=CC=C(C=C2)NC(N(C)C)=O)N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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